molecular formula C7H11BrO2 B2464974 Ethyl 3-bromocyclobutane-1-carboxylate CAS No. 1934754-13-8

Ethyl 3-bromocyclobutane-1-carboxylate

Cat. No.: B2464974
CAS No.: 1934754-13-8
M. Wt: 207.067
InChI Key: QMVKGRUSDZOUNA-IZLXSQMJSA-N
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Description

Ethyl 3-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2 It is a brominated ester derivative of cyclobutane, characterized by a three-membered ring structure with a bromine atom and an ethyl ester group attached

Biochemical Analysis

Biochemical Properties

It is known that the compound has been used in the synthesis of 1-aminocyclobutane carboxylic acid .

Molecular Mechanism

It is known that the compound can be used in the synthesis of 1-aminocyclobutane carboxylic acid , suggesting that it may interact with biomolecules in a way that facilitates this transformation.

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a refrigerator .

Metabolic Pathways

It is known that the compound can be used in the synthesis of 1-aminocyclobutane carboxylic acid , suggesting that it may be involved in metabolic pathways related to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclobutane-1-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step can be carried out using sulfuric acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromocyclobutane-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The position of the bromine atom and the ethyl ester group allows for selective reactions and applications in synthesis that may not be achievable with other similar compounds .

Properties

IUPAC Name

ethyl 3-bromocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVKGRUSDZOUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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